N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with various functional groups, including dichlorophenyl, ethylphenyl, and morpholinyl groups
Properties
IUPAC Name |
2-N-(3,4-dichlorophenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-2-14-3-5-15(6-4-14)24-19-26-20(25-16-7-8-17(22)18(23)13-16)28-21(27-19)29-9-11-30-12-10-29/h3-8,13H,2,9-12H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWITBVPRYUXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method involves the reaction of 3,4-dichloroaniline with 4-ethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with cyanuric chloride in the presence of a base, such as triethylamine, to form the triazine ring. Finally, the morpholinyl group is introduced through nucleophilic substitution using morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues.
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-dichlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
- N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to the specific combination of functional groups attached to the triazine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
N2-(3,4-dichlorophenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, characterized by its complex structure and diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.9 g/mol. The compound features a triazine ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22Cl2N6O |
| Molecular Weight | 428.9 g/mol |
| CAS Number | 898630-64-3 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cellular processes. Similar triazine derivatives have been shown to inhibit photosynthesis by blocking electron transport in photosystem II (PSII) . This mechanism is particularly relevant in agricultural applications as herbicides.
Biochemical Pathways
Research indicates that compounds with similar structures can affect various biochemical pathways, including:
- Antitumor Activity : Some triazines exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, similar to other triazine derivatives that have been evaluated for their efficacy against microbial pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, related compounds are typically absorbed through the gastrointestinal tract when administered orally and are excreted via urine and feces .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazine derivatives:
- Antitumor Activity : A study demonstrated that triazines with similar substituents showed significant antitumor effects against lung and breast cancer cell lines . The mechanism was attributed to the inhibition of DNA synthesis and disruption of mitotic processes.
- Antimicrobial Activity : Another research highlighted the antibacterial efficacy of triazine derivatives against resistant strains of bacteria. The compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Inflammatory Response Modulation : Some derivatives have shown potential in modulating inflammatory responses in vitro, suggesting their use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this triazine derivative, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on the triazine ring. Key steps include:
- Using polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for amine coupling .
- Optimizing stoichiometry of substituents (e.g., 3,4-dichlorophenyl and 4-ethylphenyl amines) to minimize byproducts.
- Post-synthetic purification via column chromatography or recrystallization.
Q. How is the compound structurally characterized to confirm its identity and purity?
- Analytical Workflow :
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding (see analogous triazines in and ) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and morpholino protons (δ 3.4–3.8 ppm) .
- IR : Detect triazine ring vibrations (~1500 cm⁻¹) and N-H stretches (~3285 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What in vitro assays are suitable for initial biological activity screening?
- Approach :
- Antimicrobial : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against kinases or oxidoreductases using fluorometric/colorimetric kits.
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Troubleshooting Framework :
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Metabolic Stability : Compare results in hepatocyte models (e.g., human/mouse microsomes) to assess species-specific differences .
Q. What computational strategies predict structure-activity relationships (SAR) for triazine derivatives?
- Methods :
- Molecular Docking : Screen against target proteins (e.g., EGFR, HER2) using AutoDock Vina .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
- DFT Calculations : Analyze electron distribution on the triazine ring to guide substituent modifications .
Q. How can agricultural applications (e.g., herbicidal activity) be systematically evaluated?
- Experimental Design :
- Seedling Assays : Treat Arabidopsis or wheat seedlings with compound (0.1–100 µM) to assess growth inhibition .
- Enzyme Targets : Measure inhibition of plant-specific enzymes (e.g., acetolactate synthase) via kinetic assays .
- Field Trials : Test photostability and soil persistence under UV light and varying pH .
Q. What strategies improve compound stability under hydrolytic or oxidative conditions?
- Stability Studies :
- Hydrolysis : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC .
- Oxidation : Expose to H₂O₂ or cytochrome P450 enzymes; stabilize using morpholino-group modifications .
Q. How does this compound compare structurally and functionally to related triazines (e.g., hexamethylmelamine)?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
